3-(4-ethylphenyl)-8-fluoro-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide
Description
The compound 3-(4-ethylphenyl)-8-fluoro-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide belongs to the thieno[3,2-c]quinoline family, a heterocyclic scaffold renowned for its diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties . Key structural features of this compound include:
- 3-(4-ethylphenyl) group: Introduces lipophilicity, which may improve membrane permeability.
- N-(3-phenylpropyl) carboxamide: A bulky alkyl-aryl substituent that could influence target selectivity and pharmacokinetics.
Properties
IUPAC Name |
3-(4-ethylphenyl)-8-fluoro-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25FN2OS/c1-2-19-10-12-21(13-11-19)26-24-18-32-25-15-14-22(30)17-23(25)27(24)34-28(26)29(33)31-16-6-9-20-7-4-3-5-8-20/h3-5,7-8,10-15,17-18H,2,6,9,16H2,1H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTNMNUETYPSLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(SC3=C4C=C(C=CC4=NC=C23)F)C(=O)NCCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-ethylphenyl)-8-fluoro-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide is a synthetic compound belonging to the thienoquinoline family, characterized by its unique bicyclic structure that incorporates sulfur and nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 373.49 g/mol. The compound features a fluoro substituent at the 8-position and an ethylphenyl group at the 3-position, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.49 g/mol |
| Structural Features | Thieno[3,2-c]quinoline core |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-cancer agent and its interactions with specific biological targets.
Anti-Cancer Activity
Research indicates that thienoquinoline derivatives exhibit significant anti-proliferative effects against various cancer cell lines. For instance, compounds with similar structural features have shown activity against breast cancer (MCF-7 and T47D cell lines) and other malignancies. The mechanism of action often involves the inhibition of critical pathways such as sirtuins, which are implicated in cancer cell survival and proliferation .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Sirtuins : Sirtuins play a role in regulating cellular processes including aging and apoptosis. Inhibition can lead to increased apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Compounds that induce oxidative stress can enhance the efficacy of chemotherapeutic agents by promoting cancer cell death.
- Cell Cycle Arrest : Some thienoquinoline derivatives have been shown to interfere with cell cycle progression, leading to reduced cell proliferation.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of various thienoquinoline derivatives on different cancer cell lines, revealing that those with similar structural motifs to our compound exhibited IC50 values in the low micromolar range against MCF-7 cells .
- Zebrafish Model : In vivo studies using zebrafish embryos have demonstrated that certain thienoquinoline derivatives can significantly inhibit tumor growth and metastasis, suggesting their potential as therapeutic agents .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with related compounds is essential.
| Compound Name | Structural Features | Unique Biological Activities |
|---|---|---|
| 8-Fluoroquinoline | Fluorinated quinoline | Anti-inflammatory properties |
| 4-Ethylthienopyridine | Ethyl substituent on thiophene | Antifungal activity |
| 7-Methylthieno[3,2-c]quinoline | Methyl group addition | Neuroprotective therapies |
Scientific Research Applications
Pharmaceutical Applications
The pharmaceutical applications of this compound are primarily focused on its potential as a drug candidate in treating various diseases:
- Anticancer Activity : The thienoquinoline scaffold is known for its anticancer properties. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. The unique functional groups in this compound may enhance its binding affinity to cancer-related targets .
- Antimicrobial Properties : Research has shown that thienoquinoline derivatives exhibit antimicrobial activity against various pathogens. This compound's structure may allow it to act against bacteria and fungi, making it a candidate for developing new antimicrobial agents .
- Antimalarial Activity : Similar compounds have been identified as having multistage antimalarial activity. The mechanism often involves inhibiting specific enzymes crucial for the survival of the malaria parasite, suggesting that this compound could be explored further for antimalarial drug development .
Material Science Applications
The electronic properties of thienoquinolines make them suitable for applications in material science:
- Organic Semiconductors : The unique structural features of this compound can be utilized in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films could enhance device performance .
- Chemical Probes : Due to its distinct structure, 3-(4-ethylphenyl)-8-fluoro-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide can serve as a molecular probe in biochemical assays, helping researchers study various biological processes at the molecular level .
Case Studies and Research Findings
Several studies have highlighted the potential applications of compounds related to this compound:
- A study on quinoline derivatives demonstrated significant antiplasmodial activity against Plasmodium falciparum, with optimized compounds showing low nanomolar potency in vitro. These findings suggest that derivatives of thienoquinolines could lead to effective antimalarial treatments .
- Investigations into the synthesis and characterization of thienoquinoline derivatives revealed promising antimicrobial activities against strains such as Mycobacterium smegmatis and Candida albicans, indicating that structural modifications could enhance their efficacy as antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Thieno[3,2-c]quinoline Core
Position 8 Modifications
- 8-Fluoro vs. 8-Methoxy :
The target compound’s 8-fluoro group (electron-withdrawing) contrasts with the 8-methoxy analog (electron-donating) listed in . Fluorine’s smaller size and higher electronegativity may enhance binding to hydrophobic pockets in enzymes like protein kinases, whereas methoxy groups could alter metabolic stability . - 8-Chloro Derivatives: describes 8-chloro-N-(3-ethoxypropyl)-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide.
Position 3 Aryl Groups
N-Substituent Variations in Carboxamide Derivatives
- 3-Phenylpropyl vs. Aminoalkyl Chains: The target compound’s 3-phenylpropyl group likely enhances hydrophobic interactions with protein targets compared to the polar aminoethyl/aminopropyl groups in 25i and 25k. However, the latter’s amine functionality may facilitate hydrogen bonding, critical for kinase inhibition .
Data Tables: Key Structural and Functional Comparisons
Table 2. Pharmacokinetic Predictions
| Compound | logP (Predicted) | Water Solubility | Likelihood of CNS Penetration |
|---|---|---|---|
| Target Compound | ~4.5 | Low | High |
| 25i (2-Aminoethyl) | ~2.8 | Moderate | Moderate |
Q & A
Q. What statistical approaches are recommended for multi-variable optimization in synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial) to optimize temperature, catalyst loading, and solvent ratio .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., reaction time vs. yield) using central composite designs .
- Machine Learning : Train models on historical reaction data to predict optimal conditions for novel analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
